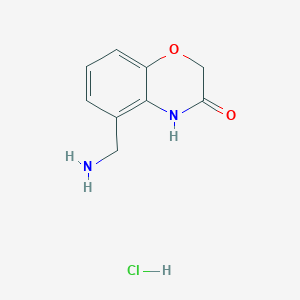

5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

Beschreibung

5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride (CAS: EN300-1663614) is a benzoxazine derivative with the molecular formula C₉H₁₁ClN₂O₂ and a molecular weight of 214.65 g/mol . Its purity is reported as ≥95%, and it is cataloged as a building block in chemical synthesis .

Eigenschaften

IUPAC Name |

5-(aminomethyl)-4H-1,4-benzoxazin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c10-4-6-2-1-3-7-9(6)11-8(12)5-13-7;/h1-3H,4-5,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFDUNCEBZGQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=CC=C2O1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and a suitable amine, followed by cyclization to form the benzoxazine ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of 5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the aminomethyl group or other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Wissenschaftliche Forschungsanwendungen

5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

Industry: It can be used in the production of polymers and other materials with specialized properties.

Wirkmechanismus

The mechanism of action of 5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the benzoxazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Key Compound for Comparison: 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one

A structurally related compound is 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one (CAS: 1176714-94-5), which shares the benzoxazinone core but differs in substituents. Its molecular formula is C₉H₁₀N₂O₂, with a molar mass of 178.19 g/mol .

Comparative Data Table

| Parameter | 5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one Hydrochloride | 5-Amino-2-methyl-2H-1,4-benzoxazin-3(4H)-one |

|---|---|---|

| Molecular Formula | C₉H₁₁ClN₂O₂ | C₉H₁₀N₂O₂ |

| Molar Mass (g/mol) | 214.65 | 178.19 |

| Substituents | - 5-Aminomethyl group - Hydrochloride salt |

- 2-Methyl group - 5-Amino group |

| Density (g/cm³) | Not reported | 1.253 (Predicted) |

| Boiling Point (°C) | Not reported | 392.7 (Predicted) |

| pKa | Not reported | 12.45 (Predicted) |

| Solubility Implications | Enhanced water solubility due to hydrochloride salt | Likely lower solubility (neutral form) |

Structural and Functional Insights

- Substituent Differences: The hydrochloride derivative includes an aminomethyl group at position 5 and a chloride ion from the salt, whereas the analogue features a methyl group at position 2 and an amino group at position 5.

- Physicochemical Properties: The hydrochloride salt’s ionic nature improves aqueous solubility, a critical factor for drug bioavailability. In contrast, the neutral 5-amino-2-methyl analogue has a predicted higher boiling point (392.7°C), suggesting stronger intermolecular interactions in its pure form .

- Acid-Base Behavior: The pKa of the 5-amino-2-methyl compound (12.45) indicates weak basicity, typical for aromatic amines. The hydrochloride derivative’s pKa is unlisted but expected to be lower due to salt formation, enhancing protonation in physiological environments .

Implications for Research and Development

- Pharmaceutical Potential: The hydrochloride form’s improved solubility makes it a preferred candidate for drug formulation, particularly for oral or injectable delivery. The 5-amino-2-methyl analogue’s neutral form may require formulation aids (e.g., co-solvents) for bioavailability .

- Synthetic Utility: Both compounds serve as intermediates in organic synthesis. The aminomethyl group in the hydrochloride derivative offers a reactive site for further functionalization, while the methyl group in the analogue provides steric hindrance for regioselective reactions .

Biologische Aktivität

5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride is a compound belonging to the benzoxazine class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its interaction with serotonin receptors and anticancer activities.

Chemical Structure and Properties

The compound features a unique benzoxazine ring structure with an amino group, which enhances its biological activity. The hydrochloride form improves solubility and stability, making it suitable for various applications in medicinal chemistry.

1. Serotonin Receptor Modulation

Research indicates that 5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride acts as an agonist or partial agonist at serotonin receptors, particularly the 5-HT2C receptor. This interaction is significant as it suggests potential therapeutic applications in treating psychiatric disorders such as schizophrenia and depression. Notably, it may provide benefits without the weight gain often associated with traditional antipsychotic medications .

2. Anticancer Activity

A study examining the anticancer properties of benzoxazine derivatives found that compounds similar to 5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride exhibited significant anticancer activity in vivo. Specifically, these compounds were tested against fibrosarcoma in mice, where they demonstrated a reduction in tumor incidence and weight. The results indicated that benzoxazine derivatives generally showed better activity compared to aminomethyl derivatives .

Study on Anticancer Activity

In a study investigating the anticancer effects of various benzoxazine and aminomethyl compounds derived from eugenol, it was found that all tested compounds reduced tumor weight significantly when administered at doses of 20, 40, and 80 mg/kg body weight for 30 days. The strongest activity was observed in specific benzoxazine derivatives .

Results Summary:

| Compound Type | Dose (mg/kg) | Tumor Weight Reduction (%) | Remarks |

|---|---|---|---|

| Benzoxazine | 20 | 57% | Highest activity observed |

| Aminomethyl | 40 | 30% | Lower activity than benzoxazines |

These findings suggest that the mechanism of action may involve apoptosis rather than antioxidant effects, as evidenced by tumor shrinkage in previously affected mice .

Structure-Activity Relationship

The biological activity of 5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride can be attributed to its structural features. A comparative analysis of similar compounds highlights the following:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 5-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | Benzoxazine derivative | Serotonin receptor modulation | Methyl substitution enhances lipophilicity |

| 8-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one | Benzoxazine derivative | Potentially similar receptor activity | Different substitution pattern affects receptor selectivity |

| 5-(Hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin | Benzoxazine derivative | Antioxidant properties | Hydroxymethyl group may enhance solubility |

This table illustrates how variations in structure can influence biological activity and receptor selectivity among benzoxazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.